molecular formula C17H18N2O6S2 B2426607 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946337-60-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2426607
CAS No.: 946337-60-6
M. Wt: 410.46
InChI Key: UXYQCICUIGQMMG-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O6S2 and its molecular weight is 410.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S2/c20-26(21)11-1-8-19(26)14-4-2-13(3-5-14)18-27(22,23)15-6-7-16-17(12-15)25-10-9-24-16/h2-7,12,18H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYQCICUIGQMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides have historically been significant in medicinal chemistry due to their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Isothiazolidinone moiety : Imparts unique reactivity and biological properties.
  • Sulfonamide group : Known for its role in antimicrobial activity.
  • Dihydrobenzo[dioxine : Contributes to the overall stability and bioactivity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. The following sections detail its effects on different biological targets.

Antimicrobial Activity

Sulfonamide derivatives have been widely studied for their antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth.

Study Microorganism IC50 (µM) Mechanism
Study 1E. coli15.2Inhibition of folic acid synthesis
Study 2S. aureus10.5Disruption of bacterial cell wall synthesis

These findings suggest that the compound may act similarly to traditional sulfa drugs by interfering with bacterial metabolic pathways.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties.

Study Model Effect
Study ARat paw edemaSignificant reduction in edema (p < 0.05)
Study BLPS-induced modelDecreased cytokine levels (IL-6, TNF-alpha)

The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

COX Inhibition

The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Enzyme Inhibition (%) at 20 µM
COX-130%
COX-247%

These results indicate a selective inhibition profile that may be beneficial for therapeutic applications in pain management and inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Folic Acid Synthesis : Similar to traditional sulfonamides, this compound may inhibit dihydropteroate synthase, thereby blocking folate synthesis in bacteria.
  • Cyclooxygenase Inhibition : The ability to inhibit COX enzymes suggests a role in modulating inflammatory pathways.
  • Calcium Channel Interaction : Preliminary docking studies indicate potential interactions with calcium channels, which could affect vascular tone and cardiac function.

Case Studies

In vivo studies have demonstrated the efficacy of this compound in various models:

  • Cardiovascular Model : In isolated rat heart experiments, administration led to decreased perfusion pressure and coronary resistance.
  • Inflammatory Model : In a carrageenan-induced paw edema model, significant reductions in swelling were observed.

Preparation Methods

Preparation of 2,3-Dihydrobenzo[b]dioxin-6-amine

The benzodioxane backbone is synthesized via cyclization of catechol derivatives. A representative method involves:

  • Reacting 4-nitrocatechol with 1,2-dibromoethane in alkaline conditions to form 6-nitro-2,3-dihydrobenzo[b]dioxine.
  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2,3-dihydrobenzo[b]dioxin-6-amine.

Sulfonamide Formation

The amine is sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions:

  • Reagents : 2,3-Dihydrobenzo[b]dioxin-6-amine (1 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), 10% aqueous Na₂CO₃.
  • Conditions : Stirred at 0–5°C for 2 h, then room temperature for 18 h.
  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization from ethanol yield N-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-methylbenzenesulfonamide .

Synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Isothiazolidine Ring Formation

The 1,1-dioxidoisothiazolidine moiety is constructed via cyclization and oxidation:

  • Step 1 : Reaction of 3-chloro-4-nitroaniline with 1,3-propanedithiol in DMF forms a thiazolidine ring.
  • Step 2 : Oxidation with H₂O₂/Na₂WO₄ converts the thiazolidine to the 1,1-dioxidoisothiazolidine derivative.
  • Step 3 : Catalytic hydrogenation reduces the nitro group to an amine, yielding 4-(1,1-dioxidoisothiazolidin-2-yl)aniline .

Coupling of Intermediates

Sulfonamide Bond Formation

The final step involves coupling the benzodioxine sulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline:

  • Sulfonyl Chloride Preparation : Treat N-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-methylbenzenesulfonamide with PCl₅ in anhydrous DCM to generate the sulfonyl chloride.
  • Coupling Reaction : React the sulfonyl chloride (1 eq) with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline (1 eq) in pyridine at 0°C, followed by stirring at room temperature for 24 h.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:2) yields the target compound.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.4 Hz, 2H, ArH), 6.94 (s, 1H, ArH), 6.78 (d, J = 8.0 Hz, 1H, ArH), 4.32–4.25 (m, 4H, OCH₂), 3.52–3.48 (m, 4H, NCH₂ and SCH₂).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).

Crystallographic Data (if available)

  • Dihedral Angle : 9.96° between benzodioxine and sulfonamide phenyl rings.
  • Hydrogen Bonding : Intramolecular C—H⋯O stabilizes molecular conformation.

Optimization Challenges and Solutions

Low Yields in Sulfonylation

  • Issue : Competitive hydrolysis of sulfonyl chloride reduces coupling efficiency.
  • Solution : Use anhydrous solvents and controlled temperature (0–5°C).

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.
  • Solution : Gradient elution (hexane → ethyl acetate) improves resolution.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves:

  • Step 1: Formation of the dioxidoisothiazolidine ring via cyclization of a thioamide precursor using sulfur dioxide and an oxidizing agent under inert atmosphere (N₂) .
  • Step 2: Coupling the sulfonamide group to the dihydrobenzo[b][1,4]dioxine moiety via nucleophilic substitution, often using triethylamine as a base and dimethylformamide (DMF) as a solvent at 60–80°C .
  • Step 3: Final purification via flash chromatography or recrystallization to achieve >95% purity . Critical parameters include reaction time (12–24 hours), solvent polarity, and inert conditions to prevent oxidation of sensitive functional groups .

Q. Which spectroscopic methods are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify aromatic proton environments and confirm sulfonamide/dioxidoisothiazolidine connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
  • Infrared (IR) Spectroscopy: Identification of sulfone (S=O, ~1350 cm⁻¹) and sulfonamide (N–H, ~3300 cm⁻¹) functional groups .

Q. What are the hypothesized biological targets based on structural analogs?

  • Sulfonamide moiety: Likely inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, analogous to antimicrobial sulfonamides .
  • Dioxidoisothiazolidine ring: May enhance binding to cysteine protease enzymes (e.g., caspases) due to electrophilic sulfur centers .

Advanced Research Questions

Q. How can reaction yields be optimized for the dioxidoisothiazolidine ring formation?

  • Catalyst screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
  • Inert conditions: Rigorous nitrogen purging minimizes oxidation of intermediates . Yields improve from ~40% to >70% when combining these strategies .

Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic stability assays: Test hepatic microsome stability to identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .
  • Prodrug design: Mask polar groups (e.g., sulfonamide) with ester linkages to improve membrane permeability .
  • Comparative studies: Evaluate analogs with modified substituents (e.g., nitro vs. methoxy groups) to isolate structure-activity relationships .

Q. What experimental strategies enhance bioavailability for therapeutic testing?

  • Solubility enhancement: Co-formulate with cyclodextrins or surfactants (e.g., Tween-80) .
  • Salt formation: Convert the sulfonamide to a sodium salt for improved aqueous solubility .
  • Pharmacokinetic profiling: Use LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .

Methodological Challenges & Solutions

Designing stability studies to assess degradation pathways under varying pH/temperature

  • Accelerated testing: Expose the compound to pH 1–10 buffers at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Degradant identification: Isolate major degradation products (e.g., hydrolyzed sulfonamide) using preparative TLC and characterize via MS/MS .

Interpreting conflicting enzyme inhibition data across assays

  • Assay validation: Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays) .
  • Control experiments: Test against off-target enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .

Data Contradiction Analysis

Resolving inconsistencies in antimicrobial activity between Gram-positive and Gram-negative bacteria

  • Membrane permeability: Use efflux pump inhibitors (e.g., PAβN) to determine if poor Gram-negative activity stems from efflux mechanisms .
  • Lipophilicity adjustments: Introduce hydrophobic substituents (e.g., chloro groups) to enhance penetration through lipid-rich Gram-negative membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.